(2-(Acryloyloxy)ethyl)trimethylammonium chloride
Overview
Description
(2-(Acryloyloxy)ethyl)trimethylammonium chloride is an organic compound with the chemical formula C8H16ClNO2 and a molecular weight of 193.67 g/mol . It is a colorless to pale yellow liquid with a pungent odor and is soluble in water, alcohols, ethers, and organic solvents . This compound is widely used in organic synthesis, particularly as a cationic monomer in polymer chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: (2-(Acryloyloxy)ethyl)trimethylammonium chloride can be synthesized through the reaction of (2-hydroxyethyl)trimethylammonium chloride with acryloyl chloride . The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction is carried out under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: In industrial settings, the compound is produced by reacting (2-hydroxyethyl)trimethylammonium chloride with acryloyl chloride in large-scale reactors . The reaction mixture is then purified through distillation or recrystallization to obtain the desired product . The process is optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: (2-(Acryloyloxy)ethyl)trimethylammonium chloride undergoes various chemical reactions, including:
Polymerization: It can polymerize to form cationic polymers, which are used in water treatment and as flocculants.
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions with nucleophiles such as amines and thiols.
Addition Reactions: It can participate in addition reactions with alkenes and alkynes.
Common Reagents and Conditions:
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or potassium persulfate are commonly used.
Nucleophilic Substitution: Reactions are typically carried out in polar solvents like water or alcohols at elevated temperatures.
Addition Reactions: Catalysts such as palladium or nickel are often employed.
Major Products:
Polymerization: Cationic polymers with varying molecular weights.
Nucleophilic Substitution: Substituted ammonium salts.
Addition Reactions: Addition products with extended carbon chains.
Scientific Research Applications
(2-(Acryloyloxy)ethyl)trimethylammonium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of cationic polymers for water treatment and as flocculants.
Biology: The compound is employed in the preparation of biomaterials and hydrogels for drug delivery systems.
Medicine: It is used in the development of antimicrobial coatings and wound dressings.
Mechanism of Action
The mechanism of action of (2-(Acryloyloxy)ethyl)trimethylammonium chloride involves its cationic nature, which allows it to interact with negatively charged surfaces and molecules . This interaction is primarily driven by electrostatic forces, leading to the formation of stable complexes . In polymerization reactions, the compound acts as a monomer, forming long polymer chains through radical or ionic mechanisms .
Comparison with Similar Compounds
(2-(Methacryloyloxy)ethyl)trimethylammonium chloride: Similar in structure but contains a methacryloyl group instead of an acryloyl group.
(3-Acrylamidopropyl)trimethylammonium chloride: Contains an acrylamide group instead of an acryloyl group.
(2-(Dimethylamino)ethyl acrylate, methyl chloride quaternary salt): Contains a dimethylaminoethyl group instead of a trimethylammonium group.
Uniqueness: (2-(Acryloyloxy)ethyl)trimethylammonium chloride is unique due to its high reactivity and versatility in forming cationic polymers . Its ability to undergo various chemical reactions and form stable complexes with negatively charged molecules makes it highly valuable in multiple applications .
Properties
IUPAC Name |
trimethyl(2-prop-2-enoyloxyethyl)azanium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16NO2.ClH/c1-5-8(10)11-7-6-9(2,3)4;/h5H,1,6-7H2,2-4H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZGFBJMPSHGTRQ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCOC(=O)C=C.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
54076-97-0 | |
Record name | Acryloyloxyethyltrimethylammonium chloride homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54076-97-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID2028016 | |
Record name | 2-(Dimethylamino)ethyl acrylate methochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2028016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Ethanaminium, N,N,N-trimethyl-2-[(1-oxo-2-propen-1-yl)oxy]-, chloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
44992-01-0 | |
Record name | Acryloyloxyethyltrimethylammonium chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=44992-01-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanaminium, N,N,N-trimethyl-2-((1-oxo-2-propen-1-yl)oxy)-, chloride (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0044992010 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanaminium, N,N,N-trimethyl-2-[(1-oxo-2-propen-1-yl)oxy]-, chloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-(Dimethylamino)ethyl acrylate methochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2028016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [2-(acryloyloxy)ethyl]trimethylammonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.052 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHANAMINIUM, N,N,N-TRIMETHYL-2-((1-OXO-2-PROPEN-1-YL)OXY)-, CHLORIDE (1:1) | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2VO170W0XM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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